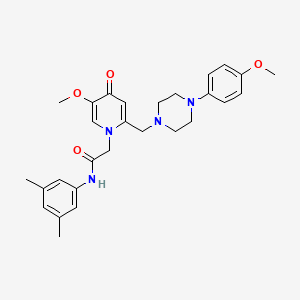
3-Phenoxypyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxypyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H9NO3 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of 3-Phenoxypyridine-4-carboxylic acid involves a series of reactions. In one experiment, a stirred solution of 3-phenoxyisonicotinic acid was combined with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride, HOBt, and EDC.HCl in DMF. The mixture was stirred at room temperature for 10 minutes. Triethyl amine was then added and the mixture was allowed to stir at ambient temperature for 16 hours .Molecular Structure Analysis
The molecular structure of 3-Phenoxypyridine-4-carboxylic acid is characterized by the presence of a phenoxypyridine core and a carboxylic acid group . The compound has a molecular weight of 215.20 .Chemical Reactions Analysis
3-Phenoxypyridine-4-carboxylic acid has been used as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives from aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Scientific Research Applications
- Application : MOFs find use in gas storage, separation, catalysis, enzyme immobilization, drug delivery, and electrochemical energy storage devices .
Metal–Organic Frameworks (MOFs) Synthesis
Catalysis and Organic Synthesis
Bioisosteric Scaffold in Drug Design
Magnetic Catalyst for Organic Transformations
Future Directions
The future directions of research involving 3-Phenoxypyridine-4-carboxylic acid could involve further exploration of its potential bioactivities and applications in various fields . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
properties
IUPAC Name |
3-phenoxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQFTGXHOIXOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)
![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)


![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)
